5-Methoxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan
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Overview
Description
5-Methoxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan is a complex organic compound that combines the structural features of quinoline and tryptophan. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan typically involves multiple steps, starting from commercially available starting materials
Formation of Quinoline Moiety: The quinoline structure can be synthesized using various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Coupling with L-Tryptophan: The final step involves coupling the quinoline derivative with L-tryptophan.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, greener solvents, and recyclable catalysts to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxyquinoline derivative.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include methoxyquinoline derivatives, tetrahydroquinoline derivatives, and substituted quinoline derivatives .
Scientific Research Applications
5-Methoxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methoxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan involves its interaction with specific molecular targets and pathways. The quinoline moiety can interact with enzymes and receptors, modulating their activity. The tryptophan part of the molecule can be involved in protein synthesis and neurotransmitter production .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-L-tryptophan: Exhibits anti-inflammatory and tumor-suppressing activities.
5-Methoxy-N,N-diisopropyltryptamine: A tryptamine derivative used recreationally as a psychedelic.
Properties
CAS No. |
918440-79-6 |
---|---|
Molecular Formula |
C23H21N3O5 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(2S)-3-(5-methoxy-1H-indol-3-yl)-2-(quinolin-3-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C23H21N3O5/c1-30-17-6-7-20-18(10-17)16(12-25-20)9-21(22(27)28)26-23(29)31-13-14-8-15-4-2-3-5-19(15)24-11-14/h2-8,10-12,21,25H,9,13H2,1H3,(H,26,29)(H,27,28)/t21-/m0/s1 |
InChI Key |
WALZHGBWUPNHFX-NRFANRHFSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OCC3=CC4=CC=CC=C4N=C3 |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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